4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine
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Overview
Description
The compound is a boronic acid derivative, which are important intermediates in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes . They are not only used in the organic synthesis of drugs, but also have a wide range of applications in pharmacy and biology .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic acid compounds are usually synthesized through nucleophilic and amidation reactions .Chemical Reactions Analysis
Boronic acid compounds are usually used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Chemical Oxidation Processes :
- F. Corbani, B. Rindonek, and Carlo Scolastico (1973) studied the oxidation of enamines like 4-(1-cyclohexen-1-yl)-morpholine using metal oxidants. They discovered products such as N-acetyl-morpholine and 2-morpholino-ketone, indicating the potential of these compounds in chemical synthesis and transformations (Corbani, Rindonek, & Scolastico, 1973).
Synthesis of Potent Antimicrobials :
- Y. C. S. Kumar, M. P. Sadashiva, and K. Rangappa (2007) synthesized 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful in creating potent antimicrobials like arecoline derivatives. This highlights the role of morpholine derivatives in pharmaceutical synthesis (Kumar, Sadashiva, & Rangappa, 2007).
Development of Ionic Liquids :
- A study by J. Pernak, Nina Borucka, and colleagues (2011) focused on synthesizing 4-benzyl-4-methylmorpholinium salts, leading to morpholinium ionic liquids. These have applications in green chemistry, highlighting their biodegradability and moderate toxicity (Pernak, Borucka, et al., 2011).
Photochemical Behaviour Studies :
- R. Kilger and P. Margaretha (1983) explored the photochemical behavior of 2-amino-1,3-cyclohexadienes, derived from morpholine, under irradiation. This research contributes to understanding the photochemical properties of morpholine derivatives (Kilger & Margaretha, 1983).
Structural Studies and Syntheses :
- Gökşin Aydinli, C. Sayil, and C. Ibiş (2010) conducted crystal structure determinations of morpholine derivatives. Understanding the structure of such compounds is crucial in designing drugs and materials with specific properties (Aydinli, Sayil, & Ibiş, 2010).
Synthesis of HIV-1 Inhibitors :
- G. Kauffman and colleagues (2000) synthesized 4 beta-morpholinocaran-3 alpha-ol, a compound useful in creating HIV-1 non-nucleoside reverse transcriptase inhibitors. This signifies the potential of morpholine derivatives in antiviral drug development (Kauffman et al., 2000).
Mechanism of Action
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
Similar compounds have been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Analysis
Cellular Effects
4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At certain thresholds, it may exhibit toxic or adverse effects. Understanding these dosage effects is crucial for determining safe and effective doses.
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels
Subcellular Localization
The subcellular localization of this compound is an area of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its activity and function.
Properties
IUPAC Name |
4-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3/c1-15(2)16(3,4)22-18(21-15)14-6-8-17(5,9-7-14)19-10-12-20-13-11-19/h6H,7-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOADNTJNKRGPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046832-14-7 |
Source
|
Record name | 4-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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